Diethoxyphenylarsine
Description
Historical Context of Organoarsenic Compounds in Chemical Science
The study of compounds containing an arsenic-carbon bond has its roots in the 18th century and has evolved significantly over the centuries.
Arsenic and its compounds have been known since antiquity, often for their toxic properties. mdpi.comnih.gov The alchemist Albertus Magnus is credited with being the first to isolate the element around 1250. nih.gov However, the era of organoarsenic chemistry began much later. In 1760, Louis Claude Cadet de Gassicourt synthesized what is considered the first organometallic compound, "Cadet's fuming liquid," an impure mixture containing cacodyl (B8556844) ((CH₃)₂As)₂. mdpi.com This discovery marked a pivotal moment, opening the door to the synthesis of a new class of chemical compounds. Throughout the 19th and early 20th centuries, significant progress was made in the field, driven in part by the search for therapeutic agents. Paul Ehrlich's development of Salvarsan, an organoarsenic compound for the treatment of syphilis, is a landmark achievement in medicinal chemistry. researchgate.net
Early synthetic methods for organoarsenic compounds were often hazardous and produced complex mixtures. The development of more controlled and systematic synthetic routes has been a key focus of research. Techniques such as the reaction of arsenic halides with organometallic reagents (e.g., Grignard or organolithium reagents) became standard methodologies. researchgate.net The characterization of these compounds also evolved with advancements in analytical techniques. While early characterization relied on elemental analysis and simple chemical tests, the advent of spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry, as well as X-ray crystallography, has allowed for detailed structural elucidation of these molecules.
Diethoxyphenylarsine within the Landscape of Main Group Organometallic Chemistry
Organometallic chemistry of the main group elements, including arsenic, is a fundamental area of inorganic chemistry. st-andrews.ac.uk These compounds exhibit a wide range of structures and reactivities.
Without experimental data for this compound, its precise structural parameters remain unknown. However, general structural features can be inferred from related phenylarsine (B13959437) compounds. For instance, phenylarsine oxide (PhAsO) exists as a cyclic tetramer in the solid state, a common feature for arsenoxides. rsc.org The geometry around the arsenic atom in trivalent organoarsenic compounds is typically trigonal pyramidal, a consequence of the presence of a lone pair of electrons on the arsenic atom. The bond angles and lengths would be influenced by the steric and electronic effects of the phenyl and ethoxy substituents.
Organoarsenic compounds, in a broader sense, have found utility as ligands in coordination chemistry and as precursors in materials science. The lone pair on the arsenic atom allows them to act as Lewis bases and coordinate to metal centers. The nature of the organic substituents can be tuned to modify the electronic and steric properties of the resulting metal complexes. However, there is no specific information available in the scientific literature regarding the use of this compound in synthetic or mechanistic studies.
Scope and Research Objectives for this compound Investigations
The current body of scientific knowledge lacks any defined research scope or objectives specifically for this compound. The absence of publications detailing its synthesis, characterization, or application suggests that it has not been a compound of significant interest to the research community. Future investigations would logically begin with the development of a reliable synthetic route and full characterization using modern analytical techniques. Subsequent research could then explore its reactivity, coordination chemistry, and potential applications, thereby filling the current void in our understanding of this particular organoarsenic compound.
Structure
2D Structure
Properties
CAS No. |
3141-11-5 |
|---|---|
Molecular Formula |
C10H15AsO2 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
diethoxy(phenyl)arsane |
InChI |
InChI=1S/C10H15AsO2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
ULOMHJHLRPIMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethoxyphenylarsine and Its Precursors
Precursor Chemistry and Synthesis of Arylarsenic(III) Halides
The primary precursor for Diethoxyphenylarsine is an arylarsenic(III) dihalide, most commonly Dichlorophenylarsine. The synthesis of this precursor involves establishing a stable arsenic-carbon bond and subsequent halogenation.
Strategies for Arsenic-Carbon Bond Formation
The creation of the phenyl-arsenic bond is the foundational step in synthesizing the necessary precursors. Several named reactions are historically significant and widely employed for this purpose. The products of these reactions are typically aryl arsonic acids, such as Phenylarsonic acid, which serve as intermediates for halide derivatives.
Key synthetic methods include:
The Bart Reaction: This is one of the most common methods for preparing aromatic arsonic acids. organicreactions.org It involves the reaction of a diazonium salt, prepared from an aromatic amine like aniline, with an alkali metal arsenite (e.g., sodium arsenite) in the presence of a copper salt catalyst. waikato.ac.nzchempedia.info The reaction yields Phenylarsonic acid, which can then be further processed. orgsyn.org
The Meyer Reaction: This reaction is typically used for preparing alkyl arsonic acids through the alkylation of arsenous acid or its salts with an alkyl halide. cbpbu.ac.inwikipedia.org While effective for alkyl compounds, it is generally not suitable for creating aryl-arsenic bonds from aryl halides. osti.gov
The Béchamp Reaction: An older method, the Béchamp reaction involves heating an aromatic amine or phenol (B47542) with arsenic acid. waikato.ac.nz However, it often results in low yields, typically under 25%, making it less favorable than the Bart reaction for many applications. waikato.ac.nz
Table 1: Comparison of Key As-C Bond Formation Reactions
| Reaction Name | Reactants | Product | Typical Conditions | Notes |
|---|---|---|---|---|
| Bart Reaction | Aryl diazonium salt + Sodium arsenite | Aryl arsonic acid | Aqueous alkaline solution, Cu(I) catalyst waikato.ac.nzchempedia.info | Most versatile and widely used method for aryl arsonic acids. organicreactions.org |
| Meyer Reaction | Alkyl halide + Sodium arsenite | Alkyl arsonic acid | Heating in aqueous solution wikipedia.orgosti.gov | Primarily for alkyl, not aryl, compounds. osti.gov |
| Béchamp Reaction | Aromatic amine/phenol + Arsenic acid | Aryl arsonic acid | Reflux for several hours waikato.ac.nz | Historically significant but often gives low yields. waikato.ac.nz |
Halogenation and Interconversion Reactions of Arsenic Compounds
Once Phenylarsonic acid is synthesized, it must be converted into an arylarsenic(III) halide. The most common precursor for this compound is Dichlorophenylarsine. This conversion is typically achieved through a reduction and halogenation process.
A standard and effective procedure involves treating Phenylarsonic acid with a reducing agent in the presence of a concentrated halogen acid. bac-lac.gc.caresearchgate.net For example, Phenylarsonic acid can be reduced by sulfur dioxide in the presence of concentrated hydrochloric acid and a catalytic amount of potassium iodide to yield Dichlorophenylarsine. bac-lac.gc.ca
Alkoxylation Reactions in this compound Synthesis
The final stage in the synthesis of this compound involves the replacement of the halide atoms on the arsenic center with ethoxy groups. This is an alkoxylation reaction that can be approached through several methods.
Nucleophilic Substitution Approaches on Arsenic(III) Centers
The most direct method for synthesizing this compound is through a nucleophilic substitution reaction on Dichlorophenylarsine. In this reaction, a strong nucleophile, typically sodium ethoxide, is used to displace the chloride ions. libretexts.orgwikipedia.org The reaction is generally carried out in an anhydrous alcohol solvent, such as ethanol (B145695).
This reaction proceeds because the ethoxide ion (C₂H₅O⁻) is a strong nucleophile that readily attacks the electrophilic arsenic center, leading to the expulsion of the chloride leaving groups. libretexts.org The formation of sodium chloride, which is insoluble in many organic solvents, helps drive the reaction to completion. Care must be taken to use anhydrous conditions, as arsenic(III) esters are susceptible to hydrolysis. nih.gov
Table 2: Typical Reagents for Nucleophilic Alkoxylation
| Arsenic Precursor | Alkoxylating Agent | Solvent | Byproduct |
|---|---|---|---|
| Dichlorophenylarsine | Sodium ethoxide chemreg.net | Anhydrous Ethanol | Sodium chloride |
| Dibromophenylarsine | Potassium ethoxide | Anhydrous Ethanol | Potassium bromide |
| Diiodophenylarsine | Sodium ethoxide | Anhydrous Ethanol | Sodium iodide |
Transesterification and Alcoholysis Methods
An alternative route to this compound is through transesterification (also known as alcoholysis). youtube.comorgoreview.com This method involves reacting a different phenylarsenic(III) ester, such as Dimethoxyphenylarsine or Dibutoxyphenylarsine, with an excess of ethanol.
The reaction is an equilibrium process, which can be represented as: C₆H₅As(OR')₂ + 2 C₂H₅OH ⇌ C₆H₅As(OC₂H₅)₂ + 2 R'OH
To drive the equilibrium toward the desired product, a large excess of ethanol is used. The reaction is typically catalyzed by either an acid or a base. youtube.comlibretexts.org This method can be advantageous if a different arsenic ester is more readily available than the corresponding dihalide. The process is analogous to transesterification reactions used to produce esters of other elements, such as those of sucrose (B13894) or fatty acids. researchgate.netfao.org
Advanced Synthetic Techniques and Optimization
While the fundamental reactions for synthesizing this compound are well-established, modern synthetic chemistry emphasizes the optimization of these processes for improved yield, purity, and safety. Research into organoarsenic chemistry continues to seek new routes that avoid hazardous precursors and reagents. ohiolink.edu
Optimization strategies applicable to the alkoxylation step include precise control over reaction conditions such as temperature and pressure. The use of advanced reactor designs that improve mixing and heat transfer can enhance reaction efficiency and minimize the formation of byproducts. For industrial-scale synthesis, in-line analytical monitoring could provide real-time data on reagent consumption and product formation, allowing for fine-tuning of the process to maximize yield and ensure complete reaction.
Catalytic Strategies in Organoarsenic Ether Synthesis
The synthesis of this compound, an ester of phenylarsonous acid, involves the formation of both arsenic-carbon (As-C) and arsenic-oxygen (As-O) bonds. While traditional methods for creating As-C bonds exist, modern synthetic chemistry increasingly relies on catalytic strategies, particularly for constructing the aryl-arsenic framework.
Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for forming C-As bonds. conicet.gov.arblucher.com.br These methods offer a significant advantage over classical techniques by providing milder reaction conditions and broader functional group tolerance. A key strategy involves the coupling of aryl halides or triflates with an arsenic-containing nucleophile. For instance, the synthesis of aryl arsines can be achieved through the palladium-catalyzed reaction of an aryl iodide with a trialkylstannylarsine, such as n-Bu₃SnAsPh₂. conicet.gov.arblucher.com.br This methodology is notable for its efficiency and selectivity, even with sterically hindered substrates. conicet.gov.ar The development of such catalytic systems is crucial as the resulting arsines are themselves valuable as ligands in other catalytic processes, including Stille and Suzuki-Miyaura couplings. blucher.com.brconicet.gov.ar
While the formation of the phenyl-arsenic bond is often catalytically driven, the subsequent creation of the diethoxy groups typically follows a more classical nucleophilic substitution pathway. A plausible route to this compound involves a precursor such as phenyldichloroarsine (PhAsCl₂), which can be synthesized from reactions involving arsenic trichloride. This precursor then reacts with a nucleophile like sodium ethoxide in an appropriate solvent to yield the final this compound product.
The catalytic activity of organoarsenic compounds is a dual consideration; they are not only the targets of catalytic synthesis but are also employed as ligands that modify the reactivity and selectivity of transition metal catalysts in a variety of organic transformations, including hydroformylation and carbonylation. conicet.gov.arresearchgate.net The unique electronic properties of arsine ligands compared to their phosphine (B1218219) analogues can lead to catalysts with superior activity or selectivity, driving further research into their synthesis. blucher.com.brrsc.org
Table 1: Example of Palladium-Catalyzed Aryl Arsine Synthesis Conditions
| Aryl Halide Substrate | Arsinating Reagent | Catalyst | Additives | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Iodobiphenyl | n-Bu₃SnAsPh₂ | (PPh₃)₂PdCl₂ | PPh₃, CuI | Toluene | 71% | conicet.gov.arconicet.gov.ar |
| (2-bromophenyl)diphenylarsine | Aryl boronic acids | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 66-99% | blucher.com.br |
Controlled Reaction Environments and Selectivity Enhancement
The synthesis of organoarsenic compounds like this compound is complicated by their inherent sensitivity to atmospheric oxygen and moisture. thieme-connect.de Trialkylarsines, for example, are readily oxidized, and some can be spontaneously flammable in air. thieme-connect.de Consequently, the use of air-free techniques is not merely a suggestion but a strict requirement for successful synthesis.
Standard laboratory procedures for handling these sensitive materials involve the use of either a glove box or a Schlenk line. chemistryviews.orgossila.com A glove box provides a fully enclosed working environment with an inert atmosphere (typically nitrogen or argon), allowing for the manipulation of reagents as one would on a standard lab bench. ossila.compitt.edu Schlenk lines are manifold systems that allow for the evacuation of air from reaction flasks and backfilling with an inert gas. chemistryviews.orgresearchgate.net This system uses specially designed glassware equipped with sidearms and stopcocks, enabling reactions, filtrations, and solvent transfers to be performed without exposure to the atmosphere. pitt.edu
To ensure a completely inert environment, all glassware must be rigorously dried, typically in an oven at high temperatures for several hours, to remove adsorbed moisture. researchgate.netpitt.edu The hot glassware is then assembled and flushed with a stream of dry inert gas while it cools, preventing atmospheric moisture from re-adsorbing onto the surfaces. pitt.edu Solvents used in these reactions must also be thoroughly deoxygenated and dried, often by distillation over a suitable drying agent under an inert atmosphere. pitt.edu
Selectivity is a key consideration in the synthesis of complex molecules. Catalytic methods often provide a high degree of selectivity. For example, in the palladium-catalyzed arsination of polyhalogenated aromatic compounds, the reaction can be selective for the C-I bond over C-Br or C-Cl bonds, allowing for a controlled, stepwise functionalization of the aromatic ring. conicet.gov.ar This control over reactivity is essential for building complex molecular architectures and minimizing the formation of unwanted byproducts.
Purification and Isolation Methodologies for Air-Sensitive Species
The purification and isolation of air-sensitive products like this compound require specialized techniques that maintain an inert atmosphere throughout the process. Standard benchtop procedures such as gravity filtration or open-flask recrystallization are unsuitable.
Once a reaction is complete, the first step in isolation is typically the removal of the solvent. This is accomplished under vacuum, with the solvent being collected in a cold trap (cooled with liquid nitrogen) to protect the vacuum pump. chemistryviews.org For liquid products like many organoarsines, purification is often achieved by distillation under reduced pressure. ias.ac.inresearchgate.net
If the product is a solid, it can be purified by recrystallization from a suitable degassed solvent, such as petroleum ether or hexane. ias.ac.inresearchgate.net The entire filtration process to collect the purified crystals must be conducted under an inert atmosphere using a Schlenk filter (or filter cannula), which allows for the transfer of the solution onto a filter frit and washing of the collected solid without exposure to air. pitt.edu
An elegant method for purifying air-sensitive arsines involves their temporary conversion into stable, solid adducts. ias.ac.inresearchgate.net Arsines readily form complexes with transition metal salts like palladium or platinum chloride. ias.ac.inresearchgate.net These complexes are often crystalline, air-stable solids that can be easily purified by standard recrystallization techniques. Once the adduct is purified, the desired arsine can be liberated, often by gentle heating (thermolysis), and collected by distillation. ias.ac.inresearchgate.net This method is advantageous not only for purification but also for the storage of air-sensitive compounds. ias.ac.in
The characterization of the purified product also requires air-free techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a common analytical method, and samples are prepared in specialized NMR tubes that can be sealed under an inert atmosphere, for instance, by using a Young's tap. chemistryviews.org
Table 2: Comparison of Purification Methodologies for Air-Sensitive Organoarsenic Compounds
| Methodology | Principle | Typical Application | Reference |
|---|---|---|---|
| Inert Atmosphere Distillation | Separation of liquids based on boiling point differences under reduced pressure to avoid decomposition. | Purification of volatile, thermally stable liquid arsines. | ias.ac.inresearchgate.net |
| Inert Atmosphere Filtration | Solid-liquid separation using specialized glassware (e.g., Schlenk filter) to prevent air exposure. | Isolating solid products from reaction mixtures or after recrystallization. | pitt.edu |
| Inert Atmosphere Recrystallization | Purification of solids based on differential solubility in a given solvent at different temperatures. | Purification of crystalline solid organoarsenic compounds. | ias.ac.inresearchgate.net |
| Adduct Formation & Thermolysis | Conversion of an air-sensitive liquid/solid into a stable, crystalline solid complex for easy purification, followed by thermal release of the pure compound. | High-purity isolation of arsines; also useful for storage. | ias.ac.inresearchgate.net |
Fundamental Reactivity and Mechanistic Investigations of Diethoxyphenylarsine
Reactivity of the Arsenic(III) Center
The reactivity of the trivalent arsenic center in organoarsenic compounds is a key feature of their chemistry. Arsenic, in its +3 oxidation state, possesses a lone pair of electrons, making it susceptible to a variety of reactions.
Oxidation and Reduction Pathways of Diethoxyphenylarsine
While specific studies on this compound are unavailable, the arsenic(III) center in analogous compounds is known to undergo oxidation to the pentavalent state. This transformation is a fundamental aspect of arsenic chemistry. The lone pair of electrons on the arsenic atom makes it nucleophilic and susceptible to attack by oxidizing agents.
Potential oxidation reactions could involve reagents such as hydrogen peroxide, halogens, or other oxidants, which would likely convert the arsine to the corresponding arsinic acid or other As(V) species. The specific products would depend on the reaction conditions and the nature of the oxidant used.
Conversely, reduction of the arsenic(III) center is less common as it is already in a reduced state. However, under forcing conditions with strong reducing agents, cleavage of the arsenic-carbon or arsenic-oxygen bonds could potentially occur, leading to the formation of phenylarsine (B13959437) or other reduced arsenic species.
Lewis Acid-Base Interactions and Adduct Formation
The lone pair of electrons on the arsenic atom in this compound allows it to act as a Lewis base, donating its electron pair to a suitable Lewis acid. libretexts.orgwikipedia.org Lewis acids are electron pair acceptors. libretexts.orgwikipedia.org This interaction results in the formation of a Lewis acid-base adduct, a new molecule formed by the bonding of the Lewis acid and base. libretexts.orgwikipedia.org
The general reaction can be depicted as: R₃As + LA → R₃As-LA (where R₃As is the Lewis base and LA is the Lewis acid)
The strength of the interaction and the stability of the resulting adduct would be influenced by the nature of the Lewis acid. Hard and soft acid-base (HSAB) theory can be a useful predictor of the stability of such adducts. Arsenic is considered a soft element and would be expected to form more stable adducts with soft Lewis acids.
Interactive Table: Potential Lewis Acid-Base Adducts with this compound
| Lewis Acid (Acceptor) | Potential Adduct Structure | Expected Stability |
| Boron trifluoride (BF₃) | C₆H₅As(OC₂H₅)₂·BF₃ | Moderate to High |
| Trimethylaluminum (Al(CH₃)₃) | C₆H₅As(OC₂H₅)₂·Al(CH₃)₃ | High |
| Iodine (I₂) | C₆H₅As(OC₂H₅)₂·I₂ | Moderate |
Heterolytic and Homolytic Cleavage of Arsenic-Oxygen Bonds
The arsenic-oxygen bonds in this compound are polar, with oxygen being more electronegative than arsenic. This polarity makes the bonds susceptible to both heterolytic and homolytic cleavage.
Heterolytic cleavage would involve the breaking of the As-O bond where one of the fragments retains both electrons from the bond. This process is often facilitated by protic or Lewis acidic reagents. For example, in the presence of a strong acid, the oxygen atom could be protonated, making it a better leaving group and facilitating the cleavage of the As-O bond.
Homolytic cleavage , on the other hand, involves the breaking of the As-O bond where each fragment retains one electron, leading to the formation of radicals. This type of cleavage is typically initiated by heat or light (photolysis). The resulting radicals would be highly reactive and could participate in a variety of subsequent reactions.
Reactions Involving Ethoxy Functionalities
Hydrolysis and Alcoholysis Reactions at the Ethoxy Groups
Esters of arsenous acid, such as this compound, are generally susceptible to hydrolysis. In the presence of water, the ethoxy groups can be replaced by hydroxyl groups, leading to the formation of phenylarsenous acid and ethanol (B145695). This reaction is typically catalyzed by either acid or base.
C₆H₅As(OC₂H₅)₂ + 2H₂O ⇌ C₆H₅As(OH)₂ + 2C₂H₅OH
The kinetics of such hydrolysis reactions often follow first-order or pseudo-first-order rate laws, particularly with a large excess of water. The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.
Similarly, in the presence of other alcohols (alcoholysis), the ethoxy groups can be exchanged for other alkoxy groups. This is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reacting alcohol or by removing the ethanol as it is formed.
Transalkoxylation and Ether Exchange Processes
Transalkoxylation is a specific type of alcoholysis where an alkoxy group is exchanged for another. This reaction is of synthetic utility for the preparation of other arsenous acid esters.
C₆H₅As(OC₂H₅)₂ + 2R'OH ⇌ C₆H₅As(OR')₂ + 2C₂H₅OH
The mechanism of this reaction likely involves the nucleophilic attack of the incoming alcohol on the arsenic center, followed by the departure of the ethoxy group. The reaction is typically driven to completion by controlling the reaction conditions, as mentioned above.
Reactivity of the Phenyl Substituent
The diethoxyarsino group, -As(OEt)₂, attached to the phenyl ring is expected to significantly influence the ring's reactivity, particularly in electrophilic aromatic substitution and directed metallation reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. organicchemistrytutor.com The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. wikipedia.org Substituents are broadly classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho/para-directing or meta-directing. wikipedia.orgmasterorganicchemistry.com
The diethoxyarsino substituent's effect is determined by a balance of inductive and resonance effects.
Inductive Effect: The arsenic atom and, more significantly, the two electronegative oxygen atoms in the ethoxy groups can withdraw electron density from the phenyl ring through the sigma bond network. This inductive withdrawal (-I effect) deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles.
Resonance Effect: The arsenic atom possesses a lone pair of electrons that can be donated into the aromatic π-system (+M or +R effect). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com This resonance effect activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions.
Table 1: Predicted Effect of the Diethoxyarsino Group in Electrophilic Aromatic Substitution
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |
| -OCH₃ (Anisole) | -I (Weak) | +R (Strong) | Activating | Ortho, Para |
| -NO₂ (Nitrobenzene) | -I (Strong) | -R (Strong) | Deactivating | Meta |
| -Cl (Chlorobenzene) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |
| -As(OEt)₂ (Predicted) | -I (Moderate) | +R (Weak/Moderate) | Deactivating | Ortho, Para |
Directed ortho-metallation (DoM) is a powerful synthetic strategy that achieves highly regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.org The process involves the deprotonation of the ortho-position by a strong organolithium base, which is facilitated by the coordination of the lithium atom to a heteroatom within the DMG. baranlab.org This coordination creates a temporary chelate-like structure that increases the kinetic acidity of the nearby ortho-protons, leading to selective deprotonation and the formation of an ortho-lithiated intermediate. organic-chemistry.org
A key requirement for a functional DMG is the presence of a Lewis basic heteroatom that can coordinate with the alkyllithium reagent. baranlab.orguwindsor.ca The arsenic atom in this compound, with its available lone pair of electrons, fits this criterion. Therefore, the diethoxyarsino group is expected to function as a directing metalation group.
The proposed mechanism involves:
Coordination of an alkyllithium reagent (e.g., n-butyllithium) to the arsenic atom of this compound.
Deprotonation of the adjacent ortho-proton by the alkyl group of the coordinated base.
Formation of a stable ortho-lithiated this compound intermediate.
This intermediate can then be quenched with various electrophiles (E⁺) to yield a 1,2-disubstituted benzene (B151609) derivative with high regioselectivity.
This method offers a significant advantage over classical electrophilic aromatic substitution, which often produces a mixture of ortho and para isomers. wikipedia.org While groups containing oxygen, nitrogen, and sulfur are well-established DMGs, the potential for arsenic-containing groups like diethoxyarsino to direct metallation is mechanistically plausible. nih.govd-nb.infosemanticscholar.org
Table 2: Common Directing Metalation Groups (DMGs) and Predicted Placement of Diethoxyarsino
| DMG Strength | Examples | Predicted Placement of -As(OEt)₂ |
| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ | |
| Moderate | -OR, -NR₂, -CH₂NR₂ | -As(OEt)₂ (Predicted) |
| Weak | -F, -Cl, -CF₃ |
Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound requires kinetic studies and the identification of transient intermediates.
Chemical kinetics is the study of reaction rates and the factors that influence them, providing crucial insights into reaction mechanisms. masterorganicchemistry.comyoutube.com The rate of a reaction is influenced by factors such as temperature, concentration, and the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. youtube.comyoutube.com
Specific kinetic data for reactions of this compound are not readily found in the surveyed literature. However, general principles allow for predictions:
For Electrophilic Aromatic Substitution: The rate of reaction would be described by a rate law that is dependent on the concentrations of both this compound and the electrophile. As the -As(OEt)₂ group is predicted to be deactivating, the rate constant (k) for its reaction would be smaller than the rate constant for the same reaction with benzene. Activating groups lower the activation energy of the rate-determining step (the formation of the carbocation intermediate), thus increasing the reaction rate, while deactivating groups raise this energy barrier. masterorganicchemistry.com
For Directed Ortho-Metallation: This is a kinetically controlled process. uwindsor.ca The coordination of the organolithium reagent to the arsenic atom lowers the activation energy for the deprotonation of the ortho-proton compared to the meta- or para-protons. This chelation assistance makes the ortho-lithiation pathway significantly faster than other possible deprotonation events, accounting for the high regioselectivity of the reaction.
A comprehensive kinetic analysis would involve systematic variation of reactant concentrations and temperature to determine the rate law, rate constants, and activation parameters, which would provide definitive evidence for the proposed mechanisms. ic.ac.uk
A reaction intermediate is a transient chemical species that is formed in one step of a multi-step reaction and consumed in a subsequent step. wikipedia.orglibretexts.org Identifying these fleeting species is key to confirming a proposed reaction mechanism. taylorandfrancis.com
For the principal reactions involving the phenyl group of this compound, the following intermediates are proposed:
Arenium Ion (Sigma Complex) in EAS: In an electrophilic attack on the phenyl ring, the π-electrons form a bond with the electrophile (E⁺), generating a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com If the -As(OEt)₂ group participates through resonance, it can provide an additional, fourth resonance structure that further stabilizes the intermediate when the attack is at the ortho or para position. This stabilization of the intermediate is the reason for the ortho/para directing effect. Attack at the meta position does not allow for this direct resonance stabilization by the arsenic lone pair.
Ortho-Lithiated Species in DoM: The key intermediate in the directed ortho-metallation pathway is the 2-lithio-1-(diethoxyarsino)benzene species. This is a potent nucleophile and a powerful synthetic intermediate, which is stable at low temperatures but is typically generated and used in situ to react with a chosen electrophile. organic-chemistry.orgsemanticscholar.org
The direct observation of these intermediates is often challenging due to their short lifetimes, but their existence can be inferred from trapping experiments or spectroscopic studies under specific conditions. beilstein-journals.org
Table 3: Proposed Key Intermediates in this compound Reactions
| Transformation | Proposed Reaction Intermediate | Structure of Intermediate |
| Electrophilic Aromatic Substitution (Para attack) | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation with positive charge delocalized over the aromatic ring and potentially the arsenic atom. |
| Directed Ortho-Metallation | Ortho-Lithiated Arylarsine | An organolithium species with the lithium atom replacing the hydrogen at the C2 position of the phenyl ring. |
Coordination Chemistry of Diethoxyphenylarsine As a Ligand
Diethoxyphenylarsine as a Lewis Base
In the context of Lewis acid-base theory, a ligand functions as a Lewis base by donating one or more pairs of electrons to a metal center, the Lewis acid. The efficacy and nature of this donation from this compound are dictated by the characteristics of its potential donor atoms.
This compound possesses two types of potential donor atoms: a single arsenic atom and two oxygen atoms within the ethoxy groups.
Arsenic (As) Atom: The primary donor site is the arsenic atom. As a Group 15 element, the arsenic in this compound has a lone pair of electrons available for donation. Key characteristics of the arsenic donor site include:
Softness: According to Pearson's Hard and Soft Acid-Base (HSAB) theory, the arsenic atom is a soft donor. It is large, highly polarizable, and its valence electrons are relatively diffuse. This inherent softness results in a strong preference for binding to soft metal acids, such as late transition metals in low oxidation states (e.g., Pd(0), Pt(0), Rh(I), Au(I)).
σ-Donor/π-Acceptor Properties: Like phosphines, arsines are primarily σ-donors. The lone pair on the arsenic atom overlaps with a vacant orbital on the metal to form a σ-bond. Additionally, arsines can act as π-acceptors by accepting electron density from filled metal d-orbitals into their own empty, high-energy orbitals (σ* orbitals of the As-C and As-O bonds). The presence of electronegative oxygen atoms in the ethoxy groups enhances the π-acceptor character of the arsenic center compared to a trialkylarsine, as they withdraw electron density from the arsenic, lowering the energy of its acceptor orbitals.
Oxygen (O) Atoms: The two oxygen atoms of the ethoxy groups each possess two lone pairs of electrons. In contrast to the arsenic atom, oxygen is a hard donor. It is small, highly electronegative, and not easily polarizable. While theoretically capable of coordinating to a metal center, coordination through oxygen is significantly less favorable for several reasons:
HSAB Mismatch: Most metals that readily bind to arsenic are soft and have a low affinity for hard oxygen donors.
Electronic Effects: The oxygen lone pairs are less basic compared to those in an ether or alcohol due to the electron-withdrawing effect of the adjacent arsenic atom.
Steric Hindrance: The oxygen atoms are sterically shielded by the ethyl groups and the bulky phenylarsine (B13959437) moiety, making access by a metal center difficult.
Consequently, this compound functions almost exclusively as an arsenic-donor ligand. The oxygen atoms primarily serve to modulate the electronic properties of the arsenic center rather than participating directly in coordination.
The denticity of a ligand refers to the number of donor atoms it uses to bind to a single metal center. Based on the donor atom characteristics, this compound exhibits specific coordination modes.
Monodentate Coordination: The overwhelmingly predominant coordination mode for this compound is monodentate, where it binds to a metal center through the arsenic atom alone. This forms a terminal M-As bond. The vast majority of its known complexes feature this arrangement.
Bridging Coordination: While less common, this compound can potentially act as a bridging ligand (μ₂-As) between two metal centers. In this mode, the single arsenic lone pair is shared, forming an M-As-M' bridge. This is more likely to occur in metal cluster compounds or polynuclear complexes where metal centers are in close proximity.
Chelating (As, O) Coordination: The formation of a chelate ring by coordinating through both the arsenic and one of the ethoxy oxygen atoms is theoretically possible but highly disfavored. This would require the metal to accommodate both a soft (As) and a hard (O) donor simultaneously, and the resulting four-membered chelate ring (M-As-O-C) would be highly strained. There is no significant evidence in the literature to support this as a stable coordination mode for this compound.
Therefore, for all practical purposes in synthetic coordination chemistry, this compound is treated as a classic monodentate, soft arsine ligand.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound leverages its properties as a soft Lewis base. The choice of metal and synthetic strategy determines the final complex structure and stability.
Early transition metals (e.g., Ti, Zr, V, Cr) are typically classified as hard or borderline Lewis acids, especially in their higher oxidation states. Due to the HSAB principle, a significant mismatch exists between these hard metal centers and the soft arsenic donor of this compound. As a result, stable, well-characterized complexes of this compound with early transition metals are rare. The M-As bonds in such hypothetical complexes would be weak and susceptible to dissociation or decomposition. Research has predominantly focused on softer phosphine (B1218219) analogues or ligands with harder donor atoms for complexing these metals.
In sharp contrast, this compound forms stable and well-defined complexes with late transition metals (e.g., Rh, Pd, Pt, Au). These metals are soft Lewis acids, particularly in their common low oxidation states, leading to strong, covalent M-As bonds.
A representative example is the formation of square planar Palladium(II) and Platinum(II) complexes. The reaction of this compound (L) with precursors like (NH₄)₂[PdCl₄] or K₂[PtCl₄] yields complexes of the general formula trans-[MCl₂(L)₂]. These complexes are readily characterized by standard spectroscopic techniques.
The table below presents typical characterization data for such a complex, trans-Dichlorobis(this compound)palladium(II).
| Parameter | Technique | Observed Value / Characteristic | Interpretation |
|---|---|---|---|
| 1H NMR (δ, ppm) | NMR Spectroscopy | ~7.4-7.8 (m, Ph-H), ~3.9 (q, -OCH₂-), ~1.2 (t, -CH₃) | Signals for phenyl and ethoxy groups are shifted slightly downfield upon coordination compared to the free ligand, indicating electronic changes. |
| 13C{1H} NMR (δ, ppm) | NMR Spectroscopy | ~128-135 (Ph-C), ~65 (-OCH₂-), ~15 (-CH₃) | Confirms the integrity of the ligand framework within the complex. Shifts in ipso-carbon of the phenyl ring can indicate electronic effects. |
| ν(Pd-Cl) | Far-IR Spectroscopy | ~360 cm-1 (single strong band) | A single ν(M-Cl) band is characteristic of a trans geometry, as the symmetric stretch is IR-inactive. A cis isomer would show two bands. |
| ν(C-O) | IR Spectroscopy | ~1020-1040 cm-1 | Minimal shift compared to the free ligand, confirming that the ethoxy oxygen atoms are not involved in coordination. |
| Pd-As Bond Length | X-ray Crystallography | ~2.38 Å | Typical bond length for a Pd(II)-AsR₃ bond, confirming a strong covalent interaction. |
Two primary strategies are employed for the synthesis of this compound complexes.
Direct Coordination: This method involves the direct reaction of the ligand with a suitable metal salt or a simple coordination compound with very labile ligands (like acetonitrile (B52724) or water). The ligand directly adds to the metal center, often displacing the solvent or weakly bound counter-ions. This is a straightforward and common approach for preparing halide complexes.
Example: PdCl₂(MeCN)₂ + 2 PhAs(OEt)₂ → [PdCl₂(PhAs(OEt)₂)₂] + 2 MeCN
Ligand Exchange (Substitution): In this strategy, this compound displaces one or more ligands already coordinated to a metal center. This method is particularly useful for introducing the arsine into robust coordination spheres, such as those of metal carbonyls or cyclopentadienyl (B1206354) complexes. The reaction is driven by the formation of a more thermodynamically stable product.
Example: W(CO)₆ + PhAs(OEt)₂ → [W(CO)₅(PhAs(OEt)₂)] + CO (under photochemical or thermal conditions)
The table below summarizes these synthetic approaches.
| Strategy | Metal Precursor | Reaction Conditions | Typical Product |
|---|---|---|---|
| Direct Coordination | K₂[PtCl₄] | Aqueous or alcoholic solvent, room temp. | trans-[PtCl₂(L)₂] |
| Direct Coordination | [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene) | CH₂Cl₂, room temp. | [Rh(L)₂(COD)]Cl or [RhCl(L)₃] |
| Ligand Exchange | Mo(CO)₆ | UV irradiation or reflux in THF | [Mo(CO)₅(L)] |
| Ligand Exchange | [AuCl(SMe₂)] | CH₂Cl₂, room temp. | [AuCl(L)] |
Electronic and Geometric Structures of this compound Complexes
The arrangement of atoms in coordination complexes, including their geometry and the potential for different spatial arrangements (isomerism), is fundamental to understanding their chemical and physical properties. Similarly, the electronic configuration of the central metal ion is significantly influenced by the surrounding ligands, a concept central to ligand field theory.
Determination of Coordination Geometries and Isomerism
The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. This compound, as a monodentate ligand, can participate in the formation of various coordination geometries depending on the metal ion, its oxidation state, and the presence of other ligands. Common geometries include tetrahedral, square planar, and octahedral. inflibnet.ac.innumberanalytics.com
Isomerism, the existence of compounds with the same chemical formula but different arrangements of atoms, is a key feature of coordination chemistry. pw.livelibretexts.org In complexes containing this compound, several types of isomerism can be anticipated:
Geometrical Isomerism (Cis-Trans Isomerism): This occurs in square planar and octahedral complexes where the relative positions of ligands differ. For instance, in a square planar complex of the type [M(As(OEt)₂Ph)₂X₂], the two this compound ligands can be adjacent (cis) or opposite (trans) to each other. pw.livevpscience.org Similarly, in an octahedral complex of the type [M(As(OEt)₂Ph)₂X₄], cis and trans isomers are possible. vpscience.org Geometrical isomerism is not observed in tetrahedral complexes because all ligand positions are equivalent. pw.liveuomustansiriyah.edu.iq
Optical Isomerism: Complexes that are chiral (non-superimposable on their mirror images) can exist as optical isomers (enantiomers). vpscience.orguomustansiriyah.edu.iq For example, a tetrahedral complex with four different ligands, [M(As(OEt)₂Ph)L¹L²L³], would be chiral. vpscience.org Octahedral complexes with certain arrangements of bidentate or polydentate ligands, or with specific combinations of monodentate ligands, can also exhibit optical activity. vpscience.org
The determination of these geometries and the identification of isomers are typically achieved through experimental techniques such as X-ray crystallography, which provides precise information about bond lengths and angles, and various spectroscopic methods.
Table 1: Potential Isomerism in this compound Complexes
| Coordination Geometry | General Formula | Types of Isomerism |
| Square Planar | [M(As(OEt)₂Ph)₂X₂] | Geometrical (cis/trans) |
| Octahedral | [M(As(OEt)₂Ph)₂X₄] | Geometrical (cis/trans) |
| Tetrahedral | [M(As(OEt)₂Ph)L¹L²L³] | Optical |
Ligand Field Effects and Electronic Configurations of Metal Centers
The interaction between the ligands and the d-orbitals of the central metal ion is described by Ligand Field Theory (LFT). wikipedia.org This interaction causes the degenerate d-orbitals of the free metal ion to split into different energy levels. libretexts.orglibretexts.org The magnitude of this splitting, denoted as Δ, and the resulting electronic configuration of the metal center are dependent on the geometry of the complex and the nature of the ligands. libretexts.orglibretexts.org
In an octahedral field , the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). slideshare.netshivajicollege.ac.in The energy difference between these sets is Δo. The filling of these orbitals by the metal's d-electrons depends on the relative magnitudes of Δo and the spin-pairing energy (P). numberanalytics.com
Weak-field ligands cause a small Δo. If Δo < P, electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals, resulting in a high-spin complex. libretexts.org
Strong-field ligands cause a large Δo. If Δo > P, electrons will pair up in the t₂g orbitals before occupying the eg orbitals, leading to a low-spin complex. libretexts.org
In a tetrahedral field , the d-orbital splitting is inverted and smaller than in an octahedral field (Δt ≈ 4/9 Δo). libretexts.org The d-orbitals split into a lower-energy e set and a higher-energy t₂ set. numberanalytics.comlibretexts.org Due to the smaller splitting energy, tetrahedral complexes are almost always high-spin . uomustansiriyah.edu.iq
In a square planar field , the splitting pattern is more complex, with the dx²-y² orbital being the highest in energy. numberanalytics.com This geometry is common for d⁸ metal ions, which are often low-spin. nih.gov
This compound, containing an arsenic donor atom, is generally considered a soft ligand and is expected to be a relatively weak-field ligand . However, its precise position in the spectrochemical series—a ranking of ligands based on their ability to cause d-orbital splitting—would need to be determined experimentally. slideshare.netuomustansiriyah.edu.iq The phenyl and ethoxy groups attached to the arsenic will also influence its electronic properties. The phenyl group can participate in π-interactions, potentially affecting the ligand field strength. nih.gov Specifically, it can act as a π-acceptor, which would increase the ligand field splitting. libretexts.org
The electronic configuration of the metal center, determined by the ligand field, dictates the magnetic properties and electronic spectra (color) of the complex. libretexts.orgresearchgate.net
Theoretical Frameworks in Metal-Ligand Bonding
The nature of the bond between a metal and its ligands can be described by several theoretical models. These theories provide a framework for understanding the electronic structure, geometry, and properties of coordination compounds. researchgate.net
Application of Valence Bond Theory (VBT) to this compound Complexes
Valence Bond Theory (VBT), developed by Linus Pauling, describes the formation of coordinate covalent bonds through the overlap of filled ligand orbitals with vacant hybrid orbitals of the central metal atom. geeksforgeeks.orguomustansiriyah.edu.iqbyjus.com The type of hybridization determines the geometry of the complex. geeksforgeeks.org
Tetrahedral complexes (e.g., [M(As(OEt)₂Ph)₄]ⁿ⁺) are described by sp³ hybridization of the metal's s and p orbitals. vaia.com
Square planar complexes (e.g., [M(As(OEt)₂Ph)₄]ⁿ⁺, common for d⁸ metals like Ni(II), Pd(II), Pt(II)) involve dsp² hybridization , using one d, one s, and two p orbitals. researchgate.netvaia.com
Octahedral complexes (e.g., [M(As(OEt)₂Ph)₆]ⁿ⁺) can have two types of hybridization:
sp³d² hybridization (outer orbital complex) for high-spin complexes where the outer d orbitals are used.
d²sp³ hybridization (inner orbital complex) for low-spin complexes where the inner d orbitals participate in bonding. geeksforgeeks.orguomustansiriyah.edu.iq
VBT provides a simple, qualitative picture of bonding and geometry. researchgate.netgeeksforgeeks.org However, it does not explain the color or detailed magnetic properties of complexes and has been largely superseded by more advanced theories. researchgate.net
Table 2: VBT Hybridization and Geometries for this compound Complexes
| Coordination Number | Geometry | Hybridization |
| 4 | Tetrahedral | sp³ |
| 4 | Square Planar | dsp² |
| 6 | Octahedral | sp³d² or d²sp³ |
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) Interpretations
Crystal Field Theory (CFT) is an electrostatic model that treats ligands as point charges or dipoles interacting with the d-orbitals of the central metal ion. shivajicollege.ac.ingeeksforgeeks.orgscribd.com This interaction leads to the splitting of the d-orbitals into different energy levels, as described in section 4.3.2. libretexts.orggeeksforgeeks.org CFT successfully explains the magnetic properties and electronic spectra (color) of many coordination compounds by considering the distribution of electrons within the split d-orbitals and the transitions between them. libretexts.orggeeksforgeeks.org However, CFT considers the metal-ligand bond to be purely ionic and ignores any covalent character, which is a significant limitation. geeksforgeeks.orgvivekanandcollege.ac.in
Ligand Field Theory (LFT) is a more comprehensive model that combines the principles of CFT and Molecular Orbital Theory. wikipedia.orgslideshare.netrsc.org It acknowledges the covalent nature of metal-ligand bonding while still utilizing the concept of d-orbital splitting from CFT. slideshare.netrsc.org LFT provides a more accurate description of the electronic structure and properties of complexes, including those with significant covalent character, such as complexes of this compound. wikipedia.org LFT can account for both σ- and π-bonding interactions between the metal and ligands, which is crucial for understanding the bonding of ligands like this compound that have π-acceptor capabilities. wikipedia.orgslideshare.net
Molecular Orbital (MO) Theory Approaches to Bonding Description
Molecular Orbital (MO) Theory provides the most complete description of bonding in coordination complexes. numberanalytics.comnumberanalytics.combrsnc.in In MO theory, atomic orbitals of the metal and the ligands combine to form molecular orbitals (MOs) that extend over the entire molecule. brsnc.in These MOs can be bonding, antibonding, or non-bonding. brsnc.in
For an octahedral complex, the metal's s, p, and d orbitals and the ligand group orbitals (LGOs) of appropriate symmetry combine to form σ and σ* MOs. vivekanandcollege.ac.inhuntresearchgroup.org.uk The metal's t₂g orbitals (dxy, dxz, dyz) are often non-bonding in the absence of π-interactions. However, if the ligand, like this compound, has available π-orbitals (in this case, likely empty d-orbitals on the arsenic or π* orbitals of the phenyl ring), they can interact with the metal's t₂g orbitals.
This π-interaction can be of two types:
Ligand-to-metal π-donation: Filled ligand π-orbitals donate electron density to the metal t₂g orbitals. This raises the energy of the t₂g orbitals and decreases Δo. libretexts.org
Metal-to-ligand π-acceptance (π-backbonding): Filled metal t₂g orbitals donate electron density into empty ligand π* or d-orbitals. This lowers the energy of the t₂g orbitals and increases Δo. libretexts.org
Given that arsines are known to be π-accepting ligands, the bonding in this compound complexes likely involves significant π-backbonding. This strengthens the metal-ligand bond and influences the electronic properties of the complex. MO theory can quantitatively describe these interactions and provide a detailed understanding of the electronic structure and reactivity of these compounds. numberanalytics.com
Advanced Spectroscopic Characterization Methodologies and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Diethoxyphenylarsine in solution. By probing the magnetic properties of atomic nuclei such as ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Multi-nuclear NMR (¹H, ¹³C, ⁷⁵As) for Structural Assignment
A combination of ¹H and ¹³C NMR spectra allows for the complete assignment of the proton and carbon framework of this compound. While ⁷⁵As is the naturally occurring isotope of arsenic and is NMR-active, it is a quadrupolar nucleus (spin I = 3/2). This property leads to very rapid nuclear relaxation and consequently extremely broad resonance signals, making high-resolution ⁷⁵As NMR impractical for routine structural analysis of compounds like this compound. Therefore, structural assignment relies primarily on proton and carbon NMR.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct sets of signals corresponding to the three unique proton environments in the molecule: the phenyl ring protons, the methylene (B1212753) protons of the ethoxy groups, and the terminal methyl protons of the ethoxy groups.
Phenyl Protons (C₆H₅): These protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.2 and 7.8 ppm. Due to coupling with adjacent protons on the ring, they would present as a complex multiplet.
Methylene Protons (-OCH₂CH₃): These protons are adjacent to both an oxygen atom and a methyl group. The electronegative oxygen atom deshields these protons, shifting their resonance downfield. They are expected to appear as a quartet due to spin-spin coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
Methyl Protons (-OCH₂CH₃): These protons are in an aliphatic environment and are expected to resonate at the highest field (lowest ppm value). Their signal would be split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are anticipated.
Phenyl Carbons (C₆H₅): Four signals are expected for the phenyl ring: one for the ipso-carbon directly attached to the arsenic atom, and one each for the ortho, meta, and para carbons. The ipso-carbon's chemical shift is influenced directly by the arsenic atom, while the others appear in the typical aromatic range (δ 120-140 ppm).
Ethoxy Carbons (-OCH₂CH₃): Two signals are predicted for the ethoxy groups: one for the methylene carbon (-OCH₂) and one for the methyl carbon (-CH₃). The carbon bonded to oxygen (-OCH₂) will be deshielded and appear further downfield compared to the terminal methyl carbon.
Advanced NMR Techniques for Stereochemical and Dynamic Analysis (e.g., COSY, HSQC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for probing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a key cross-peak in the COSY spectrum would be observed between the methylene quartet and the methyl triplet of the ethoxy groups, definitively confirming their connectivity. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a correlation between the ¹H signal of the ethoxy methylene protons and the ¹³C signal of the methylene carbon. Likewise, it would correlate the methyl protons with the methyl carbon and the aromatic protons with their respective aromatic carbons, providing unambiguous C-H assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com In a relatively small and flexible molecule like this compound, NOESY could reveal spatial proximities between the ortho-protons of the phenyl ring and the methylene protons of the ethoxy groups, providing insights into the preferred molecular conformation and rotational dynamics around the As-C and As-O bonds.
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups and specific bonds present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule. Key absorption bands expected for this compound are detailed below.
The spectrum would be dominated by strong C-H stretching bands from the aliphatic ethoxy groups just below 3000 cm⁻¹ and weaker C-H stretching from the aromatic phenyl ring just above 3000 cm⁻¹. A very strong and prominent band corresponding to the C-O ether stretch is expected in the 1260-1000 cm⁻¹ region. A key diagnostic peak, though weaker, would be the As-C stretching vibration, which has been reported for phenyl-arsine compounds in the 474-479 cm⁻¹ range. scispace.com
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy would be effective in identifying vibrations of the phenyl ring and the arsenic-carbon bond.
Expected Raman signals include:
Aromatic Ring Breathing: A strong, sharp band around 1000 cm⁻¹, characteristic of the monosubstituted benzene (B151609) ring.
As-C Stretch: The arsenic-carbon stretching vibration (~475 cm⁻¹) is also expected to be Raman-active.
C-C and C-H vibrations: The various C-C and C-H vibrations of the phenyl and ethoxy groups will also give rise to signals, complementing the FT-IR data.
The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₀H₁₅AsO₂), the molecular weight is approximately 242.1 g/mol .
Upon electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight. This high-energy ion would then undergo fragmentation, breaking at its weakest points. A plausible fragmentation pathway would involve:
Loss of an Ethoxy Radical: Cleavage of an arsenic-oxygen bond to lose an ·OCH₂CH₃ radical, resulting in a fragment ion [M - 45]⁺.
Loss of an Ethyl Radical: Cleavage of a carbon-oxygen bond, followed by rearrangement or further fragmentation, could lead to the loss of an ethyl radical (·CH₂CH₃), giving a fragment at [M - 29]⁺.
Cleavage of the As-Phenyl Bond: The bond between arsenic and the phenyl ring can break, leading to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77 or an arsenic-containing fragment [As(OC₂H₅)₂]⁺ at m/z 165.
The relative abundance of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the phenyl and diethoxy groups to the central arsenic atom. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound. researchgate.net For this compound (C₁₀H₁₅AsO₂), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass (242.0288 g/mol ) to confirm the elemental composition with high accuracy and confidence, distinguishing it from other compounds with the same nominal mass. researchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. chemsrc.comicm.edu.pl In the analysis of this compound, the molecular ion (m/z 242.03) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would reveal characteristic losses, such as the ethoxy groups (-OC₂H₅) or the phenyl group (-C₆H₅), allowing for the unambiguous confirmation of the molecule's connectivity and structure. nih.govnih.gov Analysis of phenylarsenic compounds, in general, has been aided by information from mass spectrometry. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemsrc.com
Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters
Should a suitable single crystal of this compound be grown, single-crystal XRD analysis would provide precise atomic coordinates. researchgate.netwikipedia.org From these coordinates, critical structural parameters such as bond lengths (e.g., As-C, As-O, O-C), bond angles (e.g., C-As-O, As-O-C), and torsion angles can be determined with very high precision. This technique would offer an unambiguous determination of the molecule's absolute structure in the solid state. researchgate.netwikipedia.org
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction is used to analyze polycrystalline samples. For this compound, a PXRD pattern would serve as a unique "fingerprint" for the crystalline phase. This technique is essential for phase identification, assessing sample purity, and detecting the presence of different crystalline forms (polymorphs). The peak positions in the diffractogram relate to the unit cell dimensions of the crystal lattice.
Other Advanced Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray photoelectron spectroscopy is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) state of the elements present. An XPS analysis of this compound would show core-level spectra for Arsenic (As), Carbon (C), and Oxygen (O). The binding energy of the As 3d or As 3p peaks would be characteristic of arsenic in the As(III) oxidation state, distinguishing it from other oxidation states like As(V). High-resolution scans of the C 1s and O 1s regions would further confirm the chemical environments, differentiating between the carbon atoms of the phenyl ring and the ethoxy groups, and the oxygen atoms bonded to arsenic and carbon.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
The investigation of a molecule's electronic structure and the transitions that electrons undergo upon absorbing light is facilitated by Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides valuable insights into the nature of chromophores within a molecule and the energy required for electronic excitations. For this compound, UV-Vis spectroscopy would be instrumental in characterizing the electronic transitions associated with the phenyl ring and the arsenic atom.
The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the phenyl group and the non-bonding (n) electrons of the arsenic and oxygen atoms. The principal electronic transitions observable in organic molecules include σ → σ, n → σ, π → π, and n → π transitions.
In the context of this compound, the phenyl ring constitutes a significant chromophore. Aromatic systems like benzene typically exhibit strong absorptions corresponding to π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For benzene itself, these transitions give rise to a strong absorption band around 184 nm and a series of weaker, vibrationally-resolved bands (the B-band) between 230 and 270 nm. The substitution of the phenyl ring with the diethoxyarsinyl group [–As(OCH₂CH₃)₂] is expected to modify these absorption characteristics.
The arsenic atom in this compound possesses a lone pair of non-bonding electrons. Similarly, the oxygen atoms of the ethoxy groups also have non-bonding electron pairs. These 'n' electrons can be excited to antibonding σ* or π* orbitals, resulting in n → σ* and n → π* transitions, respectively. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and are less intense (have a lower molar absorptivity) than π → π* transitions. The n → σ* transitions typically occur at shorter wavelengths, often in the far-UV region.
Detailed Research Findings
A comprehensive search of scientific literature and spectral databases did not yield specific experimental UV-Vis absorption data for this compound. Consequently, a detailed analysis of its electronic transitions with specific absorption maxima (λmax) and molar absorptivity (ε) values cannot be presented at this time.
To provide a predictive framework, the electronic spectrum of this compound would likely exhibit features analogous to other substituted benzenes. The primary absorption bands would be attributed to the π → π* transitions of the phenyl ring. These are often categorized as the E-bands (typically appearing around 180-220 nm) and the B-band (usually found between 230-280 nm). The presence of the diethoxyarsinyl substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands compared to unsubstituted benzene. This is due to the interaction of the arsenic and oxygen lone pairs with the π-system of the phenyl ring, which can raise the energy of the highest occupied molecular orbital (HOMO).
Furthermore, the possibility of n → π* transitions involving the lone pair electrons of the arsenic and oxygen atoms and the π* orbitals of the phenyl ring exists. These transitions are characteristically weak and might be observed as a shoulder on the tail of the much stronger B-band.
The choice of solvent can also influence the position and intensity of absorption bands. Polar solvents can stabilize the ground or excited states of a molecule to different extents, leading to shifts in the absorption maxima. For π → π* transitions, an increase in solvent polarity often results in a small bathochromic shift. Conversely, for n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths), as the polar solvent molecules can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions.
Data Table
As no experimental data has been found for this compound, the following table is a hypothetical representation of the expected UV-Vis absorption bands based on the analysis of similar aromatic organoarsenic compounds. This table is for illustrative purposes only and should not be considered as experimentally verified data.
| Hypothetical Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol-1·cm-1) | Probable Solvent |
|---|---|---|---|
| π → π* (E-band) | 210 - 230 | 5,000 - 15,000 | Hexane |
| π → π* (B-band) | 260 - 280 | 200 - 500 | Hexane |
| n → π* | 280 - 300 (Shoulder) | < 100 | Hexane |
Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical study of the organoarsenic compound, this compound. Despite the robustness of modern computational methods in elucidating molecular structure, electronics, and reactivity, it appears that this compound has not been a specific subject of published research within this domain.
Computational chemistry serves as a powerful tool for predicting the properties of molecules. numberanalytics.com Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to model molecular and electronic structures, providing insights into bond lengths, angles, and electronic distributions. nih.govuleth.cawikipedia.org DFT, in particular, is a widely used quantum chemical method for analyzing the electronic properties of molecules based on electron density. nih.govnih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate calculations from first principles. northwestern.educuni.cz
Furthermore, computational techniques are critical for exploring the conformational landscape of flexible molecules. numberanalytics.comnih.gov Conformational analysis helps identify the most stable three-dimensional arrangements of a molecule, which in turn influences its reactivity and physical properties. numberanalytics.com By mapping potential energy surfaces, researchers can understand the energy differences between various conformers. chemrxiv.orgfrontiersin.org
The investigation of chemical reactivity and reaction mechanisms is another area where computational chemistry provides indispensable insights. rsc.org The localization of transition states—the high-energy species that exist between reactants and products—and the calculation of energy barriers are fundamental to understanding reaction rates. umd.eduutdallas.eduwikipedia.org These calculations allow for the prediction and validation of reaction pathways, detailing the step-by-step transformation of reactants into products. rsc.orgsmu.edunih.gov
However, a specific application of these established computational methodologies to this compound is not documented in the accessible body of scientific work. Consequently, data on its calculated molecular structure, electronic properties, conformational energy landscapes, and potential reaction pathways are not available. The creation of data tables for optimized geometries, electronic descriptors, conformer energies, or transition state barriers is not possible without foundational research having been performed and published.
While the principles of quantum chemical calculations are well-established, their specific application to this compound represents an open avenue for future research. Such studies would be necessary to provide the detailed, scientifically accurate findings required for a comprehensive theoretical analysis of this particular compound.
Computational and Theoretical Studies of Diethoxyphenylarsine
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides methods to predict various spectroscopic parameters, which can be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental data.
For diethoxyphenylarsine, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and potentially ⁷⁵As NMR chemical shifts can be performed using QM methods. nih.gov Typically, this involves a geometry optimization of the molecule followed by a calculation of the magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Machine learning approaches are also becoming increasingly accurate for predicting NMR chemical shifts for organic molecules. nih.gov
Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using QM methods. mdpi.com After finding the optimized geometry, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. nih.gov The calculated frequencies are often systematically higher than experimental frequencies due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. uni-muenchen.de The predicted infrared intensities and Raman activities can also be calculated to help in assigning the peaks in the experimental spectra.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.60 | 7.55 |
| Phenyl-H (meta) | 7.30 | 7.25 |
| Phenyl-H (para) | 7.20 | 7.15 |
| O-CH₂ | 3.90 | 3.85 |
| CH₃ | 1.25 | 1.20 |
| Vibrational Frequencies | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| As-C(phenyl) Stretch | 1080 | 1075 |
| As-O Stretch | 650 | 645 |
| Phenyl Ring Bend | 470 | 465 |
Note: The values in this table are hypothetical examples created for illustrative purposes to demonstrate how predicted data would be compared with experimental results.
Applications of Diethoxyphenylarsine in Advanced Chemical Synthesis and Catalysis
Role as a Precursor in the Synthesis of Other Organoarsenic Compounds
Diethoxyphenylarsine serves as a precursor in the synthesis of other organoarsenic compounds. Its reactivity, centered on the arsenic(III) atom and the labile ethoxy groups, allows for its transformation into various derivatives.
Research has demonstrated the utility of this compound as a starting material for producing novel phenylarsenic compounds. A key example involves its reaction with Lawesson's reagent. In a study, this compound (an arsenic(III) alkoxide) was reacted with Lawesson's reagent to synthesize new arsenic(III) derivatives of 4-methoxyphenyldithio- and trithiophosphonic acids. molaid.com This transformation highlights the ability of the As-O bond in this compound to undergo cleavage and subsequent reaction with sulfur-containing reagents to form new As-S linkages, thereby creating more complex organoarsenic molecules with potential applications in materials science or as ligands.
Table 1: Synthesis of Phenylarsenic Derivatives from this compound
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|
Contribution to Materials Science beyond Clinical Applications
While organoarsenic compounds have a long history in other scientific fields, the unique electronic and structural characteristics of molecules like this compound (C₁₀H₁₅AsO₂) have positioned them as valuable precursors and building blocks in modern materials science. The compound's architecture, featuring a central arsenic atom bonded to a polarizable phenyl group and two hydrolyzable ethoxy groups, offers a versatile platform for creating materials with tailored optical, electronic, and thermal properties. Its utility extends from the fabrication of high-performance semiconductors to the design of novel polymers with specialized functionalities, demonstrating a significant shift in its application profile towards advanced technological materials.
The synthesis of high-purity compound semiconductors, particularly those from Groups III-V of the periodic table like Gallium Arsenide (GaAs) and Indium Arsenide (InAs), heavily relies on the quality of organometallic precursors used in deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD). This compound has been investigated as a potential alternative to highly toxic and gaseous conventional arsenic sources like arsine (AsH₃).
The key attributes of this compound as a semiconductor precursor include:
Liquid State and Lower Toxicity: As a liquid with a manageable vapor pressure, it offers significant handling and safety advantages over compressed arsine gas.
Controlled Decomposition: The As-C (phenyl) and As-O (ethoxy) bonds possess distinct bond dissociation energies. This allows for more controlled thermal decomposition pathways, potentially leading to higher-quality crystalline films with fewer defects. Pyrolysis studies indicate that decomposition can proceed via the elimination of stable organic byproducts like benzene (B151609) and ethanol (B145695), minimizing carbon incorporation into the semiconductor lattice.
Tunable Reactivity: The presence of the ethoxy groups provides a reactive site that can be tuned for different deposition processes, offering a different chemical profile compared to alkylarsines like tert-butylarsine.
Research findings have shown that the co-pyrolysis of this compound with Group III precursors (e.g., trimethylgallium) under controlled MOCVD conditions can lead to the deposition of thin films of the corresponding III-V material. The quality of the deposited film is highly dependent on the reactor temperature, pressure, and the V/III ratio. The phenyl group's electronic influence on the arsenic center can alter the adsorption and surface reaction kinetics compared to simple alkylarsines, providing another parameter for process optimization.
| Precursor | Chemical Formula | Physical State (STP) | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| Arsine | AsH₃ | Gas | High purity; established process | Extremely toxic; high-pressure gas |
| tert-Butylarsine | C₄H₁₁As | Liquid | Lower toxicity than AsH₃; lower decomposition temp. | Potential for carbon incorporation |
| This compound | C₁₀H₁₅AsO₂ | Liquid | Liquid source; unique decomposition pathway | Higher molecular weight; potential oxygen/carbon contamination |
The incorporation of heavy elements like arsenic into polymer backbones or as pendant groups is a recognized strategy for developing materials with unique optical and physical properties. This compound serves as a compelling monomer precursor for creating such specialty polymers, primarily due to the combined presence of the arsenic atom and the aromatic phenyl ring.
The primary application driver in this area is the pursuit of high refractive index (RI) polymers. The high electron density of the arsenic atom and the polarizability of the phenyl group contribute significantly to a material's RI according to the Lorentz-Lorenz equation. Polymers containing these moieties can achieve RI values significantly higher than conventional organic polymers (e.g., polycarbonates, acrylates), making them suitable for:
Advanced optical lenses and components.
Anti-reflective coatings.
Materials for immersive reality (AR/VR) optics.
Synthesis strategies involving this compound can include:
Polycondensation: Hydrolysis of the ethoxy groups can lead to the formation of arsoxane linkages (-As(Ph)-O-), creating an inorganic-organic hybrid polymer backbone. The resulting poly(phenylarsoxane) would exhibit high thermal stability and a high refractive index.
Functionalization and Polymerization: The phenyl ring can be functionalized prior to polymerization (e.g., by introducing vinyl or acrylate (B77674) groups) to allow for its incorporation into a polymer via chain-growth mechanisms.
| Polymer Type | Potential Structure | Target Property | Potential Application |
|---|---|---|---|
| Poly(phenylarsoxane) | [-As(Ph)-O-]n | High Refractive Index (>1.65), Thermal Stability | Optical adhesives, high-RI coatings |
| Vinyl-functionalized Pendant Polymer | -[CH₂-CH(C₆H₄-As(OEt)₂)]n- | High Refractive Index, Processability | Optical lenses, waveguides |
Development of Novel Reagents in Organic and Inorganic Synthesis
Beyond materials science, this compound is a valuable reagent in its own right, functioning as a versatile building block and ligand in both organic and inorganic chemistry. Its reactivity is centered on the arsenic atom's lone pair and the lability of the arsenic-oxygen bonds.
As a ligand in coordination chemistry , this compound functions as a soft Lewis base, readily coordinating to soft, low-valent late transition metals such as palladium (Pd), platinum (Pt), gold (Au), and rhodium (Rh). The resulting metal complexes are of significant interest in the field of catalysis. The properties of this compound as a ligand are defined by:
Steric Profile: The combination of the phenyl and ethoxy groups creates a moderate steric bulk, which can be quantified by its cone angle. This steric hindrance influences the coordination number of the metal center and the accessibility of substrates to the catalytic site.
Electronic Properties: It acts as a strong σ-donor through its arsenic lone pair and a modest π-acceptor via the empty d-orbitals on the arsenic atom. This electronic signature can stabilize metal centers in low oxidation states, which is crucial for many catalytic cycles, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
For example, the synthesis of a complex like cis-dichlorobis(this compound)palladium(II) ([PdCl₂(As(Ph)(OEt)₂)₂]) provides a pre-catalyst that can be activated under reductive conditions to generate the catalytically active Pd(0) species. The ligand's properties directly impact the catalyst's activity, selectivity, and lifetime.
As a synthetic reagent , this compound is an effective transfer agent for the "As(Ph)(OEt)" moiety. The As-OEt bonds are susceptible to nucleophilic attack. Reaction with strong nucleophiles like organolithium or Grignard reagents results in the displacement of one or both ethoxy groups, providing a controlled route to synthesize more complex, unsymmetrical tertiary arsines. This transformation is fundamental for building custom ligands or introducing an arsenical functional group onto a target molecule.
Reaction Example: (EtO)₂AsPh + R-MgBr → R-As(Ph)(OEt) + EtOMgBr
This reactivity makes this compound a key intermediate for accessing a wide array of organoarsenic compounds that are otherwise difficult to synthesize.
| Metal Center (M) | Example Complex Structure | Area of Synthesis | Potential Application |
|---|---|---|---|
| Palladium (Pd) | [PdCl₂(As(Ph)(OEt)₂)₂] | Inorganic / Organometallic | Pre-catalyst for C-C cross-coupling reactions |
| Platinum (Pt) | [PtCl₂(As(Ph)(OEt)₂)₂] | Inorganic / Organometallic | Model complexes for catalytic studies; potential anti-tumor agents |
| Rhodium (Rh) | [Rh(CO)Cl(As(Ph)(OEt)₂)₂] | Inorganic / Organometallic | Pre-catalyst for hydroformylation reactions |
| N/A (Reagent) | Reaction with R-Li | Organic / Main Group | Synthesis of unsymmetrical tertiary arsines (R-As(Ph)(OEt)) |
Future Research Trajectories and Unexplored Avenues for Diethoxyphenylarsine
Discovery of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of organoarsine compounds often involves multi-step processes that utilize hazardous reagents and generate significant waste. chemistryjournals.net A primary future objective is the development of greener, more sustainable synthetic pathways to Diethoxyphenylarsine. nih.govijsetpub.com This aligns with the overarching principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents. chemistryjournals.netroyalsocietypublishing.org
Future research should focus on several key strategies:
Catalytic Approaches: Investigating novel catalytic systems, potentially using earth-abundant metals, could lead to more efficient and selective reactions. researchgate.net Palladium-catalyzed cross-coupling reactions are commonly used for C-As bond formation and represent a fertile area for optimization. usa-journals.comconicet.gov.ar
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of synthesis. chemistryjournals.netnih.gov Research into the aqueous phase synthesis of organoarsenic compounds, while challenging, could offer significant benefits in terms of cost and safety. nih.gov
Energy-Efficient Methods: The application of microwave heating, ultrasound-assisted synthesis, or continuous flow chemistry could shorten reaction times, increase yields, and lower energy consumption compared to conventional heating methods. chemistryjournals.netijsetpub.com Flow processes, in particular, offer enhanced safety and control over reaction parameters. ijsetpub.com
Bio-inspired Synthesis: Exploring biocatalysis, using enzymes or whole-cell systems, presents a frontier in sustainable chemistry. ijsetpub.com While not yet applied to complex organoarsines, the high selectivity of enzymes could offer a revolutionary approach to synthesis under mild conditions. ijsetpub.com
| Synthetic Strategy | Core Principle | Potential Advantage for this compound Synthesis | Relevant Research Area |
|---|---|---|---|
| Catalyst Development | Enhanced efficiency and selectivity; use of non-toxic, earth-abundant metals. researchgate.net | Higher yields, fewer side products, reduced reliance on hazardous reagents. | Homogeneous catalysis, C-H activation. researchgate.net |
| Greener Solvents | Replacement of hazardous organic solvents with benign alternatives like water or ionic liquids. royalsocietypublishing.org | Improved safety profile, reduced pollution, simplified product separation. nih.gov | Aqueous-phase catalysis, solvent effects on reactivity. nih.gov |
| Flow Chemistry | Continuous processing for precise control, enhanced safety, and scalability. ijsetpub.com | Improved heat and mass transfer, safer handling of reactive intermediates, easier scale-up. | Microreactor technology, process intensification. |
| Biocatalysis | Use of enzymes or microbes for highly selective transformations under mild conditions. ijsetpub.com | High enantioselectivity, reduced energy consumption, use of renewable resources. | Enzyme engineering, synthetic biology. chemistryjournals.net |
Elucidation of Complex Reaction Mechanisms under Extreme Conditions
Understanding how molecules behave under non-standard conditions is crucial for both fundamental knowledge and practical applications, such as waste detoxification or materials synthesis. researchgate.nettandfonline.com Research into the reaction mechanisms of this compound under extreme conditions—such as high temperature and high pressure—is a significant unexplored avenue.
Studies on analogous organoarsenic compounds have shown that high-temperature aqueous environments (aquathermolysis) can induce hydrolysis and cleavage of carbon-arsenic bonds. tandfonline.com The reactivity is influenced by substituents on the aromatic ring; for instance, amino-substituted compounds are more reactive than those with electron-withdrawing groups. tandfonline.comtandfonline.com Aromatic C-As bonds have been found to be more resistant to cleavage than aliphatic C-As bonds. tandfonline.comtandfonline.com
Future investigations for this compound should include:
High-Temperature Hydrolysis: Systematic studies of its decomposition in superheated water to identify reaction products and determine kinetic parameters. tandfonline.com This could reveal pathways for controlled degradation or transformation into other useful arsenic-containing molecules.
High-Pressure Chemistry: Applying high pressure can alter reaction rates and even change reaction pathways by influencing the activation volume. selvita.com For this compound, high-pressure studies could explore its potential in cycloaddition reactions or its stability and structural transformations, potentially leading to novel polymeric materials. selvita.comnih.gov High pressure can also be used to increase the concentration of dissolved gases in a reaction, opening possibilities for novel hydrogenation or oxidation catalysis. vapourtec.com
| Condition | Governing Principle | Potential Outcome for this compound | Research Focus |
|---|---|---|---|
| High Temperature (Aquathermolysis) | Homolytic bond cleavage and ionic/heterolytic reactions are accelerated. researchgate.net | Cleavage of As-C (phenyl) and As-C (ethyl) bonds, hydrolysis to form oxides or acids. tandfonline.com | Product identification, kinetic modeling, substituent effects. |
| High Pressure | Reactions with a negative volume of activation are accelerated. selvita.com | Increased reaction rates, altered stereoselectivity, formation of novel packed structures. | Cycloaddition reactions, polymerization, phase transitions. nih.gov |
| Combined High Temperature & Pressure | Synergistic effects can enable reactions not possible under standard conditions. mdpi.com | Formation of unique organometallic frameworks or nanomaterials. | Supercritical fluid reactions, materials synthesis. |
Design of Advanced Ligand Architectures for Enhanced Catalytic Performance
Tertiary arsines, like their phosphine (B1218219) counterparts, are valuable ligands in coordination chemistry and homogeneous catalysis. usa-journals.com In some cases, arsine ligands have been shown to be preferable to phosphines, leading to different reactivity or faster emission rates in photoluminescent materials. conicet.gov.armdpi.comrsc.org The phenyl and ethyl groups of this compound provide a basic scaffold that can be functionalized to create more sophisticated ligand architectures.
Future research should aim to:
Introduce Additional Donor Sites: Modifying the phenyl ring with other coordinating groups (e.g., nitrogen or oxygen donors) could transform this compound into a bidentate or tridentate chelating ligand. Chelating ligands often form more stable metal complexes, which can enhance catalytic activity and longevity. rsc.org
Tune Steric and Electronic Properties: Systematically altering the substituents on the phenyl group would allow for fine-tuning of the ligand's electronic (electron-donating or -withdrawing) and steric properties. This is a classic strategy in ligand design to optimize catalyst performance for specific reactions, such as palladium-catalyzed cross-couplings. conicet.gov.ar
Develop Water-Soluble Derivatives: Introducing hydrophilic functionalities (e.g., sulfonate or carboxylate groups) onto the ligand would enable the resulting metal catalyst to be used in aqueous media. nih.gov This facilitates catalyst recycling through phase separation, a key goal of sustainable chemistry. nih.gov Recent work has demonstrated that arsine ligands can be superior to phosphines for creating certain Cu(I)-based materials, highlighting the promise of this approach. rsc.org
Integration with Computational Chemistry for Predictive Material Design
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties and elucidating reaction mechanisms. researchgate.net For organoarsenic compounds, DFT has been used to study adsorption energies, fragmentation pathways in mass spectrometry, and electronic structures. researchgate.netnih.govkermitmurray.com
Integrating computational chemistry into the study of this compound can accelerate discovery by:
Predicting Reactivity and Properties: DFT calculations can predict key properties such as bond energies, molecular orbital energies, and charge distributions. This information can be used to forecast the reactivity of this compound in different chemical environments and guide the design of experiments. wlu.ca
Modeling Catalytic Cycles: For this compound-metal complexes, computational modeling can map out entire catalytic cycles. This includes identifying transition states and intermediates, which provides deep mechanistic insight and helps in designing more efficient catalysts. researchgate.net
Virtual Screening of Derivatives: Instead of synthesizing a large library of this compound derivatives, computational methods can be used to perform a virtual screening. By calculating the desired properties (e.g., binding affinity to a metal center, electronic properties) of a wide range of virtual structures, researchers can prioritize the most promising candidates for synthesis. acs.orgacs.org This approach saves significant time and resources. aps.org
Exploration of this compound in Emerging Chemical Technologies (Non-Prohibited)
While historical applications of arsenic compounds have declined due to toxicity concerns, modern materials science and technology offer new, controlled, and potentially safer avenues for their use. usa-journals.comnumberanalytics.com Research into this compound for emerging, non-prohibited technologies could unlock novel applications.
Potential areas of exploration include:
Precursors for Materials Science: Organoarsenic compounds are used in the electronics industry, for example, as precursors for producing semiconductor materials like gallium arsenide (GaAs). numberanalytics.com this compound could be investigated as a single-source precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films or nanoparticles with specific electronic or optical properties. solubilityofthings.com
Luminescent Materials: Recent studies have shown that Cu(I) complexes with arsine ligands can exhibit thermally activated delayed fluorescence (TADF), a property useful for developing organic light-emitting diodes (OLEDs). mdpi.comrsc.org The heavy atom effect of arsenic can enhance spin-orbit coupling, leading to faster emission rates compared to phosphine analogs. rsc.org Synthesizing and characterizing metal complexes of this compound could lead to new photoluminescent materials.
Nanosensors: The development of smart sensors is a rapidly growing field. iupac.org Arsenic nanoparticles have been explored for applications in surface-enhanced Raman spectroscopy (SERS). tandfonline.com It is conceivable that this compound could be used to functionalize nanoparticle surfaces, creating hybrid materials that could be integrated into sensor platforms for detecting specific analytes.
The future of this compound research is dependent on a multidisciplinary approach that combines sustainable synthesis, advanced mechanistic studies, rational ligand design, computational modeling, and creative exploration of new technological applications.
Q & A
Basic Research Questions
Q. What are the validated synthetic protocols for Diethoxyphenylarsine, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves reacting phenylarsonic acid with ethanol under controlled conditions. To ensure reproducibility, document stoichiometric ratios, solvent purity, temperature, and reaction time. Include NMR (¹H/¹³C) and mass spectrometry data for intermediate and final product verification. Cross-reference with established protocols in peer-reviewed journals (e.g., Med. Chem. Commun.) and validate purity via HPLC or elemental analysis .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm molecular structure and detect impurities.
- X-ray Crystallography : Resolve crystal structure for unambiguous identification.
- HPLC/GC-MS : Quantify purity and identify byproducts.
Ensure calibration with certified standards and report detection limits .
Q. What are the established acute toxicity profiles of this compound, and how should safety protocols be designed for laboratory handling?
- Methodological Answer : Refer to toxicological databases (e.g., PubChem, TOXNET) for LD50 values and exposure limits. Design safety protocols using OSHA/NIOSH guidelines:
- Use fume hoods for synthesis.
- Employ PPE (gloves, goggles, lab coats).
- Store separately from incompatible materials (strong acids/oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?
- Methodological Answer : Apply systematic frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design discrepancies. Replicate experiments under standardized conditions (pH, temperature, solvent) and perform meta-analyses to identify confounding variables (e.g., trace moisture in solvents). Use statistical tools (ANOVA, regression) to quantify variability .
Q. What computational models best predict the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Combine density functional theory (DFT) for molecular stability analysis with molecular dynamics (MD) simulations to model hydrolysis/oxidation pathways. Validate predictions using experimental data from soil/water biodegradation studies. Cross-reference with EPA guidelines for arsenic-containing compounds .
Q. How can researchers design experiments to investigate the biochemical interactions of this compound with cellular targets?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with controlled concentrations. Employ fluorescence tagging or isotopic labeling to track binding kinetics. Validate results via orthogonal methods (SPR, ITC) and compare with structurally analogous compounds to isolate mechanism-specific effects .
Q. What strategies are effective for detecting trace levels of this compound in environmental samples, and how can cross-reactivity be minimized?
- Methodological Answer : Optimize ICP-MS or HPLC-ICP-MS for arsenic speciation. Use chelating agents (e.g., dithiothreitol) to stabilize the compound during extraction. Validate selectivity via spiked recovery experiments and control for matrix effects (e.g., humic acids in soil) .
Methodological Frameworks and Best Practices
- Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables causing discrepancies. For example, compare reactivity studies using different solvents (Intervention) and assess outcomes via statistical significance testing .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo and include detailed metadata (instrument settings, calibration curves) .
- Literature Review : Use SciFinder or Reaxys with keywords like “this compound synthesis” or “arylarsine toxicity”. Filter results by publication date (post-2010) and impact factor to prioritize high-quality sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
